Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid ethyl ester under acidic conditions can yield the desired pyrazole ring.
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Introduction of the Fluorine Atom: : The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
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Esterification: : The carboxylic acid group can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and safety. These methods often utilize metal-free processes and environmentally friendly catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. Additionally, its fluorine atom can enhance its binding affinity to target proteins, increasing its potency .
Comparison with Similar Compounds
Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-fluoro-1H-pyrazole-3-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: Lacks the fluorine atom, which may reduce its binding affinity to target proteins.
Ethyl 5-cyclopropyl-4-chloro-1H-pyrazole-3-carboxylate: Substitution of fluorine with chlorine can alter its chemical properties and biological activity
This compound stands out due to the combined presence of the cyclopropyl group and the fluorine atom, which contribute to its unique chemical and biological properties.
Biological Activity
Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has been studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C9H10FN3O2 and a molecular weight of approximately 210.20 g/mol. Its structure includes a cyclopropyl group and a fluorine atom, which may enhance its biological activity through improved binding affinity to target enzymes or receptors.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound may inhibit cell proliferation in breast cancer and leukemia cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Preliminary findings suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the following steps:
- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine with appropriate carbonyl compounds.
- Introduction of Cyclopropyl Group : The cyclopropyl moiety can be introduced through cyclopropanation reactions.
- Fluorination : The introduction of the fluorine atom can be achieved via selective fluorination methods.
- Esterification : Finally, the carboxylic acid is esterified with ethanol to yield the final product.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
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Ethyl 1H-pyrazole-4-carboxylate | Lacks cyclopropyl and fluorine groups | Less sterically hindered |
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | Lacks ethyl ester group | Affects solubility |
4-Fluoro-1H-pyrazole-3-carboxylate | Lacks cyclopropyl group | Influences binding properties |
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | Lacks cyclopropyl group | Different reactivity and biological activity |
The distinct combination of functional groups in this compound contributes to its enhanced biological activities compared to other pyrazole derivatives .
Case Studies
In one notable study, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. Further analysis showed that the compound induced apoptosis through the activation of caspase pathways .
Another study focused on its anti-inflammatory potential by testing its effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The compound effectively reduced nitric oxide production and pro-inflammatory cytokine release, suggesting its utility in managing inflammatory conditions .
Properties
CAS No. |
681034-81-1 |
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Molecular Formula |
C9H11FN2O2 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
KGGFIVNXBRQXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1F)C2CC2 |
Origin of Product |
United States |
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